molecular formula C24H20N2O3S B4329527 N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE

N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE

Cat. No.: B4329527
M. Wt: 416.5 g/mol
InChI Key: VMWUUZIXAQXMDL-UHFFFAOYSA-N
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Description

N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with benzoyl and methoxybenzamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE typically involves multiple steps. One common method starts with the reaction of 4,6-dimethyl-2-thioxopyridine-3-carbonitrile with phenacyl bromide under Thorpe-Ziegler cyclization conditions to form 3-amino-2-benzoylthieno[2,3-b]pyridine . This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxybenzamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzamide group, in particular, differentiates it from other thienopyridine derivatives, potentially enhancing its biological activity and making it a valuable compound for further research.

Properties

IUPAC Name

N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-14-13-15(2)25-24-19(14)20(22(30-24)21(27)16-9-5-4-6-10-16)26-23(28)17-11-7-8-12-18(17)29-3/h4-13H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWUUZIXAQXMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE
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N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE
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N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE
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N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE
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N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE
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N-{2-BENZOYL-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL}-2-METHOXYBENZAMIDE

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